Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine
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Overview
Description
Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine is a peptide compound composed of eight amino acids: glycine, alanine, proline, valine, tyrosine, leucine, and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as N-methylmorpholine (NMM) for coupling reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.
Scientific Research Applications
Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used, such as its role in a therapeutic application or as a research tool.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Corticotropin-like intermediate peptide: A naturally occurring neuropeptide with a similar structure.
Uniqueness
Glycyl-L-alanyl-L-prolyl-L-valyl-L-tyrosyl-L-leucyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets, making it valuable in both research and therapeutic contexts.
Properties
CAS No. |
627863-51-8 |
---|---|
Molecular Formula |
C34H53N7O10 |
Molecular Weight |
719.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H53N7O10/c1-17(2)14-23(30(46)40-28(20(6)42)34(50)51)37-29(45)24(15-21-9-11-22(43)12-10-21)38-32(48)27(18(3)4)39-31(47)25-8-7-13-41(25)33(49)19(5)36-26(44)16-35/h9-12,17-20,23-25,27-28,42-43H,7-8,13-16,35H2,1-6H3,(H,36,44)(H,37,45)(H,38,48)(H,39,47)(H,40,46)(H,50,51)/t19-,20+,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
QLAWHJUZTYRGFQ-QCEBRQBSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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